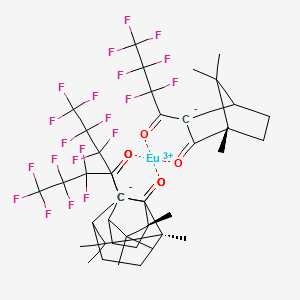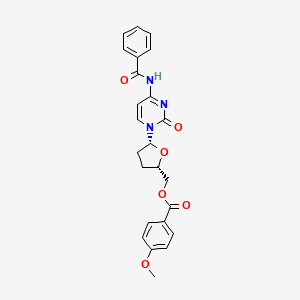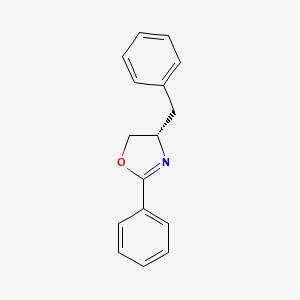
3-phenothiazin-10-ylpropane-1-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenothiazin-10-ylpropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of phenothiazine, a compound that has been widely studied for its various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a phenothiazine moiety attached to a propane-1-sulfonic acid group, which imparts specific chemical and physical properties to the molecule .
Méthodes De Préparation
The synthesis of 3-phenothiazin-10-ylpropane-1-sulfonic acid typically involves the reaction of phenothiazine with 1,3-propane sultone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-phenothiazin-10-ylpropane-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonates.
Substitution: The phenothiazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-phenothiazin-10-ylpropane-1-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical and synthetic purposes. In biology, it is employed in studies involving electron transfer and chemiluminescence. The compound is also used in medicine for its potential therapeutic properties, including its role as an enhancer in chemiluminescent assays for detecting specific biomarkers .
In industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in imaging, diagnostics, and other advanced technologies.
Mécanisme D'action
The mechanism of action of 3-phenothiazin-10-ylpropane-1-sulfonic acid involves its ability to act as an electron transfer mediator. It reacts with specific enzymes, such as horseradish peroxidase, to produce reactive intermediates that can enhance chemiluminescent reactions. The molecular targets and pathways involved in these reactions include the oxidation of luminol anions, leading to light emission .
Comparaison Avec Des Composés Similaires
3-phenothiazin-10-ylpropane-1-sulfonic acid can be compared with other similar compounds, such as 3-(10H-phenoxazin-10-yl)propane-1-sulfonic acid and 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one. These compounds share structural similarities but differ in their specific functional groups and applications .
3-(10H-phenoxazin-10-yl)propane-1-sulfonic acid: Similar structure but different applications in chemiluminescence and electron transfer studies.
1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one: Used in antimicrobial studies and has different substitution patterns on the phenothiazine moiety.
The uniqueness of this compound lies in its specific combination of the phenothiazine and sulfonic acid groups, which impart distinct chemical and physical properties.
Propriétés
| 129808-92-0 | |
Formule moléculaire |
C15H15NO3S2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-phenothiazin-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S2/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H,17,18,19) |
Clé InChI |
ONVGBCNKVCPJCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)




